

Comparative Efficacy of BMS-737 and Seviteronel in Cancer Therapy

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Compound of Interest

Compound Name: BMS-737
Cat. No.: B15136041

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This guide provides a detailed comparison of the efficacy, mechanism of action, and available experimental data for two investigational drugs, **BMS-737** and seviteronel. The information is intended for researchers, scientists, and professionals in the field of drug development to facilitate an objective evaluation of these compounds.

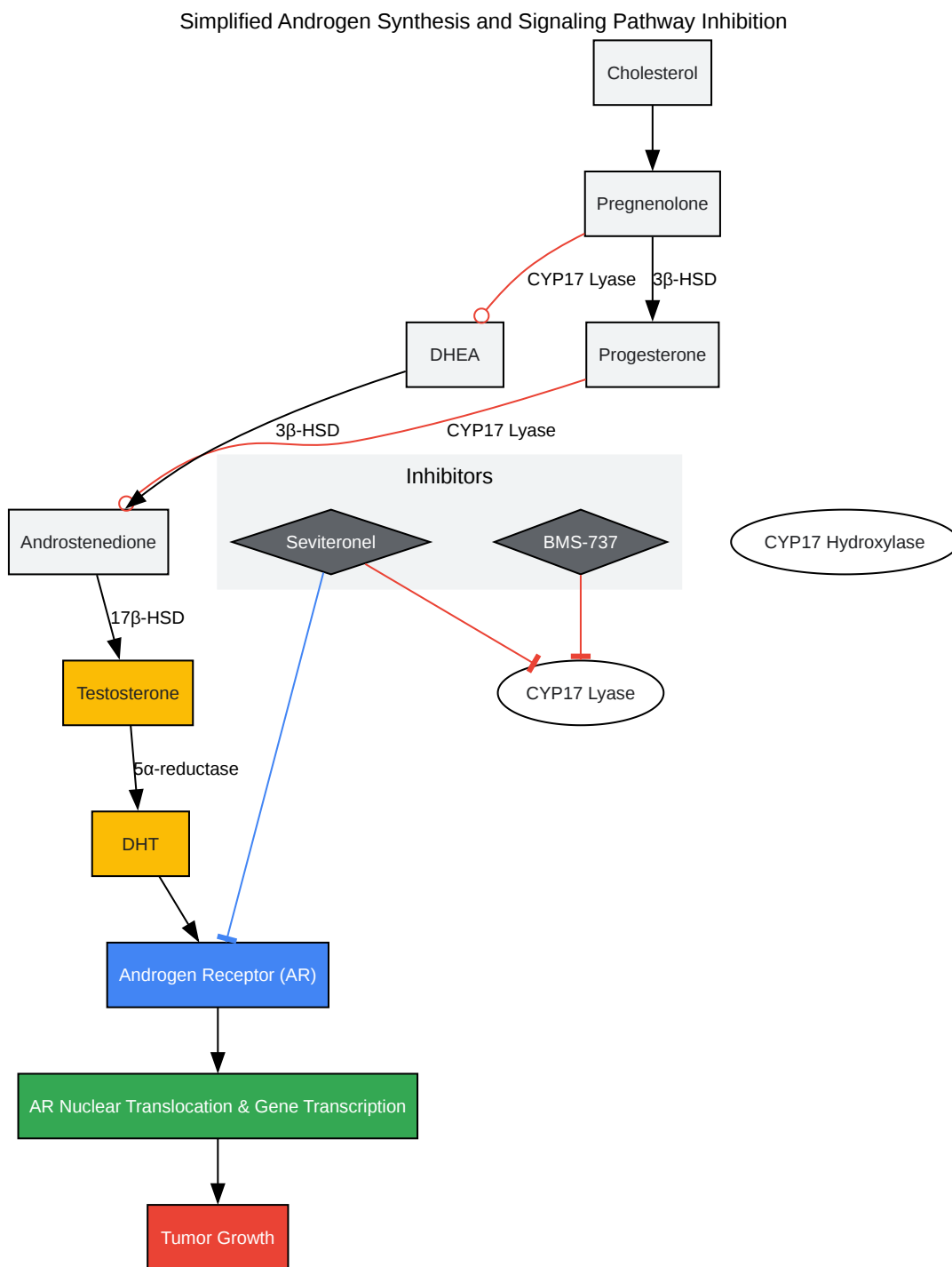
Mechanism of Action

Both **BMS-737** and seviteronel target androgen biosynthesis, a critical pathway in the progression of certain cancers, notably prostate and breast cancer. However, they exhibit distinct selectivity profiles.

BMS-737 is a potent, non-steroidal, reversible inhibitor of CYP17 lyase.[1] It demonstrates an 11-fold selectivity for CYP17 lyase over CYP17 hydroxylase.[1] This selectivity is crucial as it aims to reduce androgen production while minimizing the impact on mineralocorticoid and glucocorticoid levels, potentially leading to a better safety profile.[1]

Seviteronel is an orally bioavailable selective inhibitor of CYP17 lyase and also functions as an androgen receptor (AR) antagonist.[2][3] It is approximately 10-fold more selective for CYP17 lyase over CYP17 17- α hydroxylase inhibition. Its dual mechanism of action allows it to both suppress androgen production and directly block the androgen receptor, including both wild-type and mutated forms.[2]

Below is a diagram illustrating the signaling pathway targeted by both compounds.



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Caption: Inhibition of Androgen Synthesis and Signaling by **BMS-737** and Seviteronel.

Efficacy Data

Direct head-to-head clinical trials comparing **BMS-737** and seviteronel have not been identified. The following tables summarize the available efficacy data from preclinical and clinical studies for each compound.

BMS-737 Efficacy Data (Preclinical)

Study Type	Model	Dosage	Key Findings	Reference
PK/PD Study	Cynomolgus Monkeys	Not Specified	83% reduction in testosterone levels. No significant impact on mineralocorticoid and glucocorticoid levels.	[1]

Seviteronel Efficacy Data (Preclinical & Clinical)

Preclinical Data

Study Type	Model	Key Findings	Reference
In vitro	MCF7 (ER+/low AR), H16N2 (AR-/PR-/low ER), Tamoxifen-resistant MCF7, MDA-MB-453 (ER-/AR+) cells	Inhibited estrogen-stimulated proliferation and cell growth with higher potency/efficacy than enzalutamide.	[4]
In vivo	Tamoxifen-resistant MCF7 mouse xenograft	Inhibited tumor growth and increased survival compared to enzalutamide.	[4]
In vivo	AR+ TNBC xenograft model	Significant reduction in tumor volume and delayed tumor doubling and tripling times when combined with radiation.	[5][6]

Clinical Data (Phase I/II)

Indication	Phase	Dosage	Key Efficacy Results	Reference
Estrogen Receptor-positive (ER+) or Triple-Negative Breast Cancer (TNBC)	I	450 mg QD (RP2D)	At the RP2D, 4 of 7 subjects achieved at least a clinical benefit rate at 16 weeks (CBR16). No objective tumor responses were reported.	[7][8]
Castration-Resistant Prostate Cancer (CRPC)	I	600, 750, 900 mg QD	No dose-limiting toxicities (DLTs) were observed through 750 mg once daily. Secondary objectives included assessment of PSA and tumor response.	[9]
Metastatic Castration-Resistant Prostate Cancer (mCRPC) post-enzalutamide	II	450 mg BID or 600/750 mg QD	Study terminated early due to toxicity. One patient (6%) had a significant PSA decline.	[10][11]

Experimental Protocols

Detailed experimental protocols are crucial for the interpretation and replication of scientific findings. Below are summaries of the methodologies used in key studies for seviteronel.

Detailed protocols for **BMS-737** are not publicly available beyond the general description of the study.

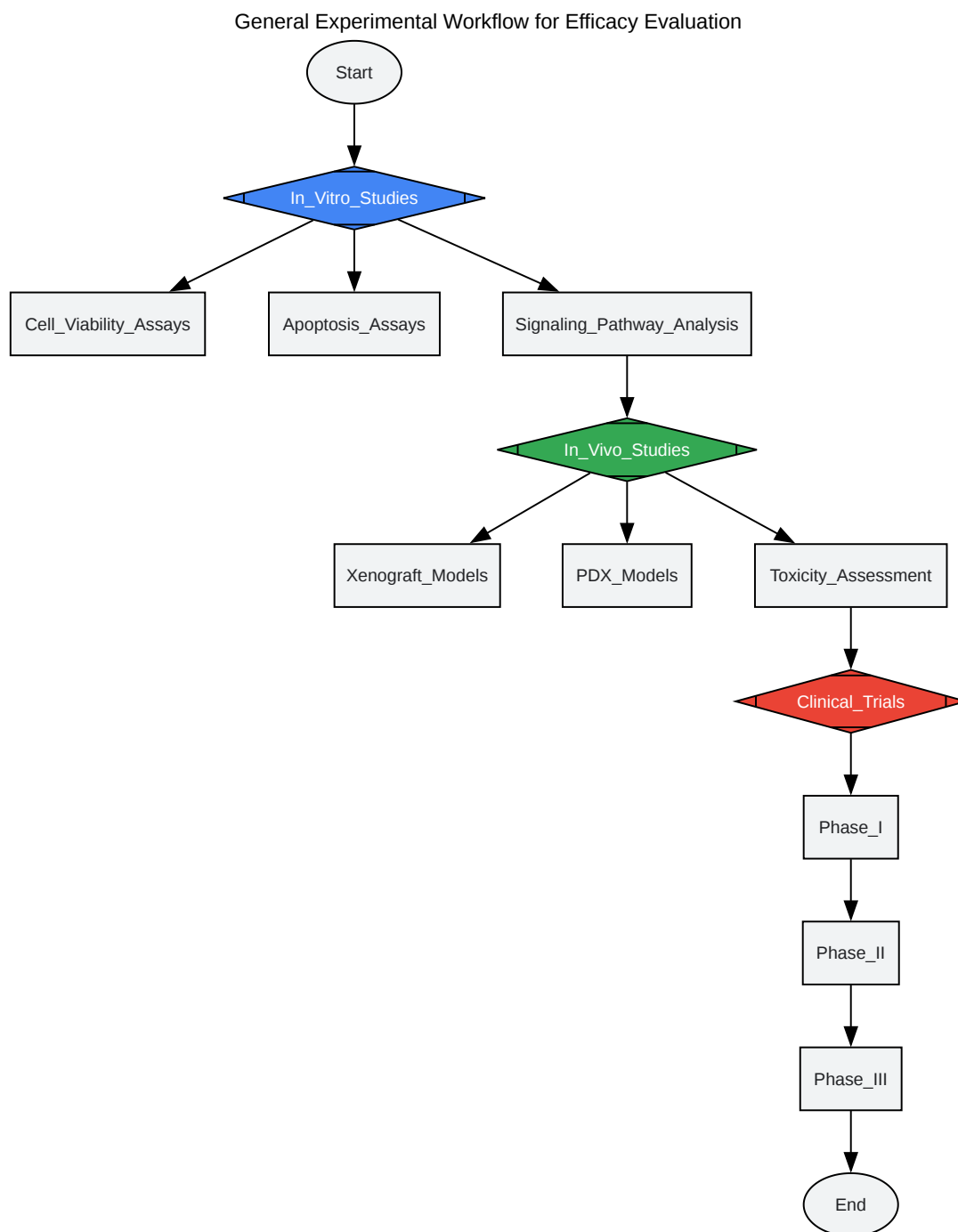
Seviteronel Phase I Study in Women with Breast Cancer (NCT02580448)

- Study Design: This was an open-label, dose-de-escalation Phase I clinical trial.[\[7\]](#)[\[8\]](#)
- Patient Population: Women with locally advanced or metastatic ER+ or triple-negative breast cancer.[\[8\]](#)
- Treatment: Seviteronel was administered orally once daily in 28-day cycles at de-escalating doses of 750 mg, 600 mg, and 450 mg.[\[7\]](#)[\[8\]](#)
- Primary Objective: To determine the safety, tolerability, and maximum tolerated dose (MTD) of once-daily seviteronel.[\[8\]](#)
- Secondary Objectives: To describe the pharmacokinetics and initial clinical activity, including the clinical benefit rate at 16 and 24 weeks.[\[8\]](#)

Seviteronel In Vivo Xenograft Study

- Animal Model: MDA-MB-453 (AR+ TNBC) cells were injected into CB17-SCID mice.[\[6\]](#)
- Treatment Initiation: Treatment began when tumors reached approximately 80 mm³.[\[6\]](#)
- Drug Administration: Seviteronel (dose not specified in the abstract) was administered one day before the start of radiation treatment and continued after the completion of six fractions of radiation.[\[6\]](#)
- Outcome Measures: Tumor volume was measured to assess treatment efficacy.[\[6\]](#)

The following diagram illustrates a general experimental workflow for evaluating the efficacy of a targeted cancer therapy.



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Caption: A generalized workflow for the preclinical and clinical evaluation of a new drug.

Summary and Conclusion

Both **BMS-737** and seviteronel are promising therapeutic agents targeting the androgen synthesis pathway. Seviteronel has a dual mechanism of action, inhibiting both CYP17 lyase and the androgen receptor, and has undergone more extensive clinical investigation in breast and prostate cancers.[2][8][9][10][11][12] Preclinical data suggest seviteronel may have superior potency compared to enzalutamide in certain breast cancer models.[4] However, a Phase II trial in mCRPC was terminated early due to toxicity, highlighting the need for careful dose and schedule optimization.[10][11]

BMS-737, with its high selectivity for CYP17 lyase, shows potential for a favorable safety profile by minimizing off-target effects on corticosteroid synthesis.[1] The preclinical data in cynomolgus monkeys demonstrated a significant reduction in testosterone levels, supporting its intended pharmacological effect.[1]

Currently, a direct comparison of the efficacy of **BMS-737** and seviteronel is challenging due to the different stages of their development and the lack of head-to-head studies. Further clinical development of **BMS-737** is required to fully assess its therapeutic potential and to allow for a more direct comparison with seviteronel and other agents in this class. Researchers and clinicians will need to consider the distinct mechanisms of action and the available safety and efficacy data when evaluating the potential application of these compounds in specific patient populations.

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